molecular formula C12H17N3O5 B1219925 3'-Deoxy-3'-acetamido-thymidine

3'-Deoxy-3'-acetamido-thymidine

Cat. No.: B1219925
M. Wt: 283.28 g/mol
InChI Key: OCWNRLPPKHGFCE-IVZWLZJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Deoxy-3'-acetamido-thymidine is a thymidine analog characterized by structural modifications at the 3' position of the deoxyribose moiety. Specifically, the hydroxyl group at this position is replaced with an acetamido (-NHCOCH₃) group. This modification alters the compound’s biochemical properties, including its metabolic stability and interaction with enzymatic pathways, such as those involved in nucleotide synthesis or viral replication.

The compound is part of a broader class of nucleoside analogs investigated for antiviral and anticancer applications. Its synthesis often involves phosphorylation or conjugation reactions, as seen in derivatives like 3'-acetamido-3'-deoxythymidine 5'-phosphate disodium salt (Scheme II in ) .

Properties

Molecular Formula

C12H17N3O5

Molecular Weight

283.28 g/mol

IUPAC Name

N-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]acetamide

InChI

InChI=1S/C12H17N3O5/c1-6-4-15(12(19)14-11(6)18)10-3-8(13-7(2)17)9(5-16)20-10/h4,8-10,16H,3,5H2,1-2H3,(H,13,17)(H,14,18,19)/t8-,9+,10+/m0/s1

InChI Key

OCWNRLPPKHGFCE-IVZWLZJFSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC(=O)C

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC(=O)C

Synonyms

3'-acetamido-2',3'-dideoxythymidine
3'-acetamido-3'-deoxythymidine

Origin of Product

United States

Comparison with Similar Compounds

Structural Insights :

  • AZT (): The azido group confers resistance to enzymatic degradation, enabling prolonged antiviral activity. AZT exhibits potent anti-HIV activity (EC₅₀ = 0.01 µM) but notable cytotoxicity (CC₅₀ = 50 µM) in MT-4 cells .
  • FLT (): The fluoro substitution allows incorporation into DNA, making it a marker for cellular proliferation. FLT uptake correlates strongly with Ki-67 indices (r = 0.87) in malignant lesions .
  • This compound : The acetamido group may improve solubility and reduce toxicity compared to AZT, though direct cytotoxicity data are lacking. Its synthesis via H-phosphonate chemistry () suggests utility in prodrug formulations .

Antiviral Activity

  • AZT : A cornerstone of HIV therapy, AZT inhibits reverse transcriptase but exhibits dose-limiting bone marrow toxicity .

Imaging and Proliferation Assessment

  • FLT : Widely used in PET imaging due to its specificity for malignant lesions. In gliomas, FLT uptake (SUV = 3.2 ± 1.1) outperforms 11C-4DST in tumor-to-background contrast .
  • This compound: Not yet evaluated in imaging, but the acetamido group could alter pharmacokinetics, warranting studies on uptake and retention.

Toxicity and Selectivity

  • AZT : High cytotoxicity (CC₅₀ = 50 µM) limits therapeutic windows .
  • FLT: Low cytotoxicity in benign tissues, validated in pulmonary nodule studies () .
  • This hypothesis aligns with trends observed in pronucleotides () .

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